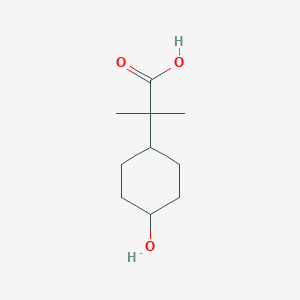

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid , also known by its synonyms 4-Hydroxycyclohexaneacetic Acid and (4-Hydroxy-cyclohexyl)-acetic Acid , is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and exhibits interesting pharmacological properties.

Wissenschaftliche Forschungsanwendungen

1. Liquid-Crystal Phase Polymerization

Kishikawa, Hirai, and Kohmoto (2008) explored the polymerization of a benzoic acid derivative, complexed with dipyridyl compounds, which exhibited a liquid crystal phase. This research highlights the potential use of similar compounds in the development of advanced materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).

2. Synthesis of Zwitterionic Compounds

Zaleska et al. (2002) demonstrated the synthesis of zwitterionic derivatives of 2-hydroxypropanoic acid, showcasing the chemical versatility and potential applications of these compounds in developing novel organic materials (Zaleska et al., 2002).

3. Oligomer Distribution in Concentrated Solutions

Vu et al. (2005) studied the oligomer distribution of lactic acid (2-hydroxypropanoic acid) in concentrated solutions, providing insights into the behavior of similar hydroxypropanoic acid derivatives in various concentrations, which is crucial for industrial and pharmaceutical applications (Vu et al., 2005).

4. Metabolite Formation from Halogenopropanes

Barnsley (1966) identified the formation of 2-hydroxypropylmercapturic acid, a metabolite of halogenopropanes, indicating the metabolic pathways and potential biological interactions of hydroxypropanoic acid derivatives (Barnsley, 1966).

5. Synthesis of Biologically Active Compounds

Yamamoto and Kirai (2008) explored the synthesis of 4-arylcoumarins via hydroarylation, utilizing hydroxypropanoic acid derivatives. This research underscores the significance of these compounds in the synthesis of biologically active molecules (Yamamoto & Kirai, 2008).

6. Coordination Chemistry and Magnetic Studies

Tandon et al. (1992) investigated copper complexes involving hydroxypropanoic acid derivatives, contributing to the understanding of coordination chemistry and magnetic properties of such complexes (Tandon, Thompson, Bridson, McKee, & Downard, 1992).

7. NMR Spectroscopy in Complexation Studies

Tracey (2003) utilized NMR spectroscopy to study vanadium(V) complexation with α-hydroxycarboxylic acids, demonstrating the application of hydroxypropanoic acid derivatives in analytical chemistry (Tracey, 2003).

Eigenschaften

IUPAC Name |

2-(4-hydroxycyclohexyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYUEUGIKIJRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236131 |

Source

|

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid | |

CAS RN |

861451-24-3 |

Source

|

| Record name | cis-4-Hydroxy-α,α-dimethylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2978483.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)

![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)

![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)

![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)